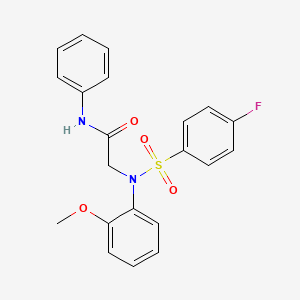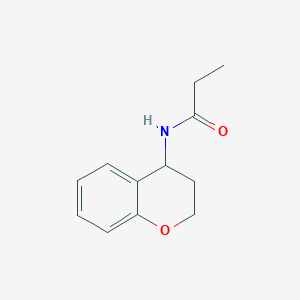![molecular formula C16H15ClN4 B7495471 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole](/img/structure/B7495471.png)
2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole, also known as Etomidate, is a short-acting intravenous anesthetic agent. It was first synthesized in 1964 by Janssen Pharmaceutica, and it has been used as an anesthetic agent since the 1970s. Etomidate is commonly used for induction of anesthesia, procedural sedation, and critical care sedation.
作用机制
2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole acts primarily on GABA-A receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the brain. 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole enhances the activity of GABA-A receptors by increasing the duration of channel opening and increasing the frequency of channel opening. This leads to the inhibition of neuronal activity and the induction of anesthesia.
Biochemical and Physiological Effects:
2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole has several biochemical and physiological effects. It causes a decrease in blood pressure and heart rate, which can be beneficial in certain clinical situations. 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole also causes a decrease in respiratory rate and tidal volume, which can lead to respiratory depression. 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole has minimal effects on the cardiovascular and respiratory systems compared to other anesthetic agents.
实验室实验的优点和局限性
2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole has several advantages for lab experiments. It has a short half-life, which allows for rapid induction and recovery from anesthesia. 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole also has minimal effects on the cardiovascular and respiratory systems, which can be beneficial in certain experiments. However, 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole has limitations in that it can cause respiratory depression and has been shown to suppress the immune system.
未来方向
There are several future directions for research on 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole. One area of research is the development of new anesthetic agents that have fewer side effects than 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole. Another area of research is the development of new drugs that target GABA-A receptors with greater specificity. Additionally, research on the effects of 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole on memory and cognition could lead to the development of new treatments for cognitive disorders. Finally, research on the effects of 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole on the immune system could lead to the development of new treatments for autoimmune disorders.
合成方法
2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole is synthesized by the reaction of 1-(2-chlorophenyl)ethylamine with 4-methylbenzoyl chloride, followed by the reaction with sodium azide to form the tetrazole ring. The final product is purified by recrystallization. The yield of the synthesis is approximately 60%.
科学研究应用
2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole has been extensively studied in scientific research. It has been used as a tool to study the mechanism of action of GABA-A receptors, which are the primary targets of many anesthetic agents. 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole has been shown to enhance the activity of GABA-A receptors, leading to the inhibition of neuronal activity and the induction of anesthesia. 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole has also been used to study the effects of anesthetics on the brain, including the effects on memory and cognition.
属性
IUPAC Name |
2-[1-(2-chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4/c1-11-7-9-13(10-8-11)16-18-20-21(19-16)12(2)14-5-3-4-6-15(14)17/h3-10,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTZGPPOBSSMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)C(C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7495413.png)
![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 3-methyl-1-[(4-methylphenyl)methyl]thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7495420.png)
![Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7495433.png)
![propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7495438.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495451.png)
![2,2-dimethyl-N-[2-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethylamino]-2-oxoethyl]propanamide](/img/structure/B7495458.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7495466.png)

![[1-(2,5-Dichloroanilino)-1-oxopropan-2-yl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7495488.png)

![N-cyclopropyl-2-[4-[1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl]acetamide](/img/structure/B7495502.png)
![3-[(3-Chlorophenyl)methyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione](/img/structure/B7495510.png)